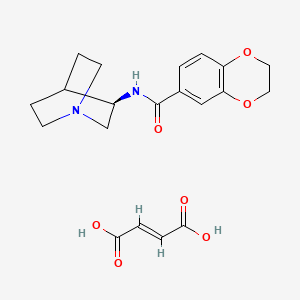

SAR 216471 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potent P2Y12 antagonist (IC50 = 17 nM). Displays antiplatelet and antithrombotic activity in vivo. Orally available.

Scientific Research Applications

P2Y12 Antagonist

SAR 216471 hydrochloride is a potent P2Y12 antagonist, with an IC50 value of 17 nM . P2Y12 is a type of purinergic receptor for ADP that inhibits adenylate cyclase, an enzyme responsible for converting ATP into cyclic AMP. Antagonists of P2Y12, like SAR 216471 hydrochloride, can inhibit the action of ADP on platelets, reducing platelet activation and aggregation.

Antiplatelet Activity

One of the significant applications of SAR 216471 hydrochloride is its antiplatelet activity . By acting as a P2Y12 antagonist, it can prevent platelet aggregation, a process where platelets adhere to each other at the site of vascular injury. This property could make it useful in the prevention and treatment of conditions related to thrombosis.

Antithrombotic Activity

In addition to its antiplatelet effects, SAR 216471 hydrochloride also displays antithrombotic activity . Thrombosis refers to the formation of a blood clot inside a blood vessel, obstructing the flow of blood. By preventing platelet aggregation, SAR 216471 hydrochloride can help prevent the formation of these clots.

Oral Availability

Another notable feature of SAR 216471 hydrochloride is its oral availability . This means it can be administered orally and absorbed effectively, which is a desirable property for many drugs as it allows for easier administration and improved patient compliance.

Mechanism of Action

Target of Action

SAR 216471 hydrochloride primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation and is thus a key target for preventing thrombosis .

Mode of Action

SAR 216471 hydrochloride acts as a potent antagonist of the P2Y12 receptor . An antagonist is a molecule that inhibits or reduces the physiological response to another molecule, in this case, the P2Y12 receptor . By blocking the P2Y12 receptor, SAR 216471 hydrochloride prevents the receptor from activating and thus inhibits platelet aggregation .

Biochemical Pathways

The P2Y12 receptor is part of the purinergic signaling pathway, which is involved in a variety of cellular functions, including inflammation, neurotransmission, and thrombosis . By antagonizing the P2Y12 receptor, SAR 216471 hydrochloride can affect these functions, particularly the process of thrombosis .

Result of Action

The primary result of SAR 216471 hydrochloride’s action is its antiplatelet and antithrombotic activity . By blocking the P2Y12 receptor, it prevents platelet aggregation, which is a key step in the formation of blood clots. This makes it a potential therapeutic agent for conditions where blood clot formation is a risk, such as cardiovascular disease .

properties

IUPAC Name |

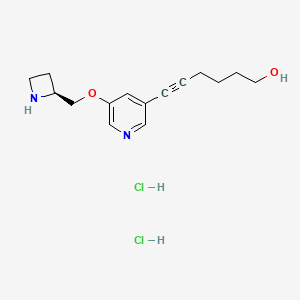

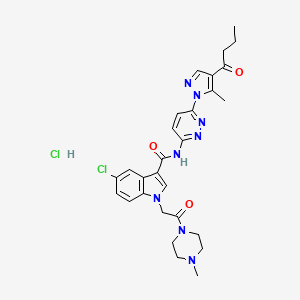

N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLWHBMSQKUYAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SAR 216471 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)